molecular formula C18H31NaO2 B12511266 Sodium;octadeca-9,12-dienoate

Sodium;octadeca-9,12-dienoate

Cat. No.: B12511266
M. Wt: 302.4 g/mol
InChI Key: WYPBVHPKMJYUEO-UHFFFAOYSA-M
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Description

Sodium linoleate is a sodium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. It is commonly found in various vegetable oils and is known for its role in the formation of soaps and detergents. Sodium linoleate is a versatile compound with applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium linoleate can be synthesized through the neutralization of linoleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where linoleic acid reacts with sodium hydroxide to form sodium linoleate and water:

C18H32O2+NaOHC18H31O2Na+H2O\text{C}_{18}\text{H}_{32}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{31}\text{O}_2\text{Na} + \text{H}_2\text{O} C18​H32​O2​+NaOH→C18​H31​O2​Na+H2​O

Industrial Production Methods: In industrial settings, sodium linoleate is often produced by saponification of vegetable oils rich in linoleic acid. The oils are treated with sodium hydroxide, leading to the formation of sodium linoleate and glycerol. This process is commonly used in the production of soaps and detergents.

Types of Reactions:

    Oxidation: Sodium linoleate can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products. These reactions are significant in the context of lipid peroxidation and the stability of fatty acids.

    Reduction: Reduction reactions of sodium linoleate are less common but can occur under specific conditions, leading to the formation of saturated fatty acid salts.

    Substitution: Sodium linoleate can participate in substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with sodium linoleate under mild conditions.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid salts.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium linoleate has a wide range of applications in scientific research:

Mechanism of Action

Sodium linoleate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Sodium linoleate can be compared with other sodium salts of fatty acids, such as sodium oleate and sodium stearate:

    Sodium Oleate: Similar in structure but contains one double bond less than sodium linoleate. It is also used in soaps and detergents but has different physical properties.

    Sodium Stearate: A saturated fatty acid salt, used primarily in the production of hard soaps.

Uniqueness of Sodium Linoleate:

    Polyunsaturated Nature: The presence of multiple double bonds makes sodium linoleate more reactive in oxidation reactions compared to its saturated counterparts.

    Versatility: Its applications span across various fields, from industrial production to scientific research, highlighting its multifunctional nature.

Properties

Molecular Formula

C18H31NaO2

Molecular Weight

302.4 g/mol

IUPAC Name

sodium;octadeca-9,12-dienoate

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

WYPBVHPKMJYUEO-UHFFFAOYSA-M

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

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